N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenoxypropanamide N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
Brand Name: Vulcanchem
CAS No.: 888410-28-4
VCID: VC6029982
InChI: InChI=1S/C20H18N2O4S/c23-19(8-9-24-15-4-2-1-3-5-15)22-20-21-16(13-27-20)14-6-7-17-18(12-14)26-11-10-25-17/h1-7,12-13H,8-11H2,(H,21,22,23)
SMILES: C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCOC4=CC=CC=C4
Molecular Formula: C20H18N2O4S
Molecular Weight: 382.43

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenoxypropanamide

CAS No.: 888410-28-4

Cat. No.: VC6029982

Molecular Formula: C20H18N2O4S

Molecular Weight: 382.43

* For research use only. Not for human or veterinary use.

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenoxypropanamide - 888410-28-4

Specification

CAS No. 888410-28-4
Molecular Formula C20H18N2O4S
Molecular Weight 382.43
IUPAC Name N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
Standard InChI InChI=1S/C20H18N2O4S/c23-19(8-9-24-15-4-2-1-3-5-15)22-20-21-16(13-27-20)14-6-7-17-18(12-14)26-11-10-25-17/h1-7,12-13H,8-11H2,(H,21,22,23)
Standard InChI Key VOHDSBBDWYZODQ-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCOC4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound features a 1,3-thiazole ring substituted at position 4 with a 2,3-dihydro-1,4-benzodioxin group and at position 2 with a 3-phenoxypropanamide moiety. This configuration combines aromatic, heterocyclic, and amide functionalities, enabling diverse electronic and steric interactions .

Molecular Formula and Weight

The molecular formula is C₂₀H₁₈N₂O₄S, with a calculated molecular weight of 382.43 g/mol. This contrasts with the cyclopentanecarboxamide analog (C₁₇H₁₈N₂O₃S, 330.4 g/mol) documented in PubChem , highlighting the mass contribution of the phenoxypropanamide side chain.

Stereoelectronic Features

  • Benzodioxin subunit: The fused 1,4-benzodioxin provides planar aromaticity with electron-rich oxygen atoms at positions 1 and 4, enhancing π-π stacking potential .

  • Thiazole ring: The sulfur and nitrogen atoms introduce polarity, while the conjugated system supports charge delocalization .

  • Phenoxypropanamide tail: The phenoxy group adds lipophilicity (logP ≈ 3.8), and the amide bond enables hydrogen bonding with biological targets .

Synthetic Methodologies

Key Reaction Pathways

While no direct synthesis is reported, analogous compounds suggest a multi-step approach:

  • Thiazole Ring Formation:
    Condensation of α-haloketones with thioureas or thioamides, as seen in the synthesis of related benzodioxin-thiazoles . For example:

    R-C(=O)-CH₂-X + NH₂-C(=S)-NH₂ → Thiazole intermediate[1]\text{R-C(=O)-CH₂-X + NH₂-C(=S)-NH₂ → Thiazole intermediate} \quad[1]
  • Benzodioxin Substitution:
    Suzuki-Miyaura coupling introduces the 2,3-dihydro-1,4-benzodioxin-6-yl group to the thiazole’s C4 position, leveraging palladium catalysis .

  • Amide Coupling:
    Reaction of the thiazole-2-amine with 3-phenoxypropanoic acid derivatives (e.g., acid chlorides) under Schotten-Baumann conditions .

PropertyTarget CompoundCyclopentanecarboxamide Analog
Molecular Weight (g/mol)382.43330.4
logP (Predicted)3.82.9
H-Bond Donors22
H-Bond Acceptors65

Therapeutic Implications

  • Oncology: PARP inhibition could synergize with DNA-damaging agents like temozolomide .

  • Neurology: Benzodioxin derivatives often modulate CNS targets, suggesting potential in epilepsy or neurodegenerative diseases .

Future Research Directions

Priority Investigations

  • In vitro PARP Inhibition Assays: Validate target engagement using recombinant enzyme systems.

  • X-ray Crystallography: Resolve binding modes with PARP1/2 to guide lead optimization.

  • In Vivo Efficacy Models: Evaluate pharmacokinetics and antitumor activity in xenograft models.

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